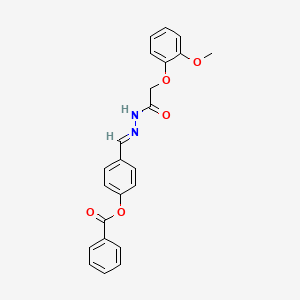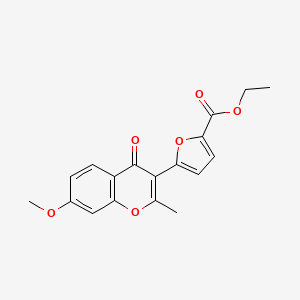
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenyl ring through a carbohydrazonoyl group. The presence of methoxyphenoxy and acetyl groups further adds to its chemical diversity, making it an interesting subject for study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce the carbohydrazide derivative. The final step involves the esterification of the carbohydrazide with benzoic acid under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions: 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The phenyl and benzoate rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl benzoates.
科学的研究の応用
4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and carbohydrazonoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
- 2-Methoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Comparison: Compared to its similar compounds, 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to the specific positioning of the methoxy and carbohydrazonoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
302910-33-4 |
|---|---|
分子式 |
C23H20N2O5 |
分子量 |
404.4 g/mol |
IUPAC名 |
[4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H20N2O5/c1-28-20-9-5-6-10-21(20)29-16-22(26)25-24-15-17-11-13-19(14-12-17)30-23(27)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,26)/b24-15+ |
InChIキー |
TXOVHFSBEBQQHW-BUVRLJJBSA-N |
異性体SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984260.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984261.png)


![3-tert-butyl-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984284.png)
![2-{(5E)-6-oxo-5-[4-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11984294.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984308.png)


![(1E)-1-(4-Nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11984331.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984340.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984346.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984353.png)
